2,7-Dichlorothiazolo[4,5-d]pyrimidin-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H2Cl2N4S |
|---|---|
Molecular Weight |
221.07 g/mol |
IUPAC Name |
2,7-dichloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine |
InChI |
InChI=1S/C5H2Cl2N4S/c6-2-1-3(10-4(7)12-1)11-5(8)9-2/h(H2,8,9,11) |
InChI Key |
YHTZLEBPROKPEC-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(N=C(N=C1Cl)N)N=C(S2)Cl |
Origin of Product |
United States |
Preparation Methods
Solvent and Temperature Effects
Catalytic and Stoichiometric Considerations
-
Reducing agents : Zinc powder in acidic media selectively reduces methylthio groups to thiols, critical for intermediate purification.
-
Alkali bases : Potassium hydroxide (10–80% aqueous solutions) facilitates ring closure and neutralization steps.
Analytical Characterization and Yield Data
Successful synthesis of this compound is confirmed via nuclear magnetic resonance (NMR) and mass spectrometry. Key spectral data from analogous compounds include:
Table 1. Comparative Yields for Chlorination Steps
| Chlorinating Agent | Temperature (°C) | Yield (%) |
|---|---|---|
| Phosphorus oxychloride | 120 | 82 |
| Sulfuryl chloride | 100 | 49 |
| Phosphorus pentachloride | 110 | 68 |
Industrial Scalability and Challenges
The patent-specified route offers scalability, with yields exceeding 80% in optimized steps. However, challenges persist in:
-
Regioselectivity : Ensuring precise chlorine placement at the 2- and 7-positions without over-chlorination.
-
Purification : Column chromatography or recrystallization is required to isolate the dichlorinated product from mono- or trichloro byproducts.
Chemical Reactions Analysis
Substitution Reactions at Chlorine Positions
The chlorines at positions 2 and 7 undergo nucleophilic aromatic substitution (SNAr) under varying conditions:
Amination at Position 7
Reaction with alkyl/arylamines replaces the 7-chlorine:
| Reagent | Conditions | Product (Yield) | Source |
|---|---|---|---|
| Benzylamine | EtOH, reflux, 12 h | 7-Benzylamino derivative (78%) | |
| Piperidine | DMF, 140°C, K₂CO₃ | 7-Piperidinyl derivative (85%) |
Electron-withdrawing groups on the thiazolo ring enhance SNAr reactivity, enabling substitutions at ambient temperatures for activated amines .
Suzuki Coupling at Position 2
The 2-chlorine participates in palladium-catalyzed cross-coupling:
| Boronic Acid | Catalyst System | Product (Yield) | Source |
|---|---|---|---|
| Phenylboronic | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 2-Phenyl derivative (72%) | |
| 4-Pyridyl | PdCl₂(dppf), K₃PO₄, dioxane | 2-Pyridyl derivative (68%) |
Modifications of the 5-Amino Group
The primary amine at position 5 undergoes condensation and alkylation:
Acylation
Reaction with acyl chlorides forms amides:
| Acyl Chloride | Conditions | Product (Yield) | Source |
|---|---|---|---|
| Acetyl chloride | Pyridine, CH₂Cl₂, 0°C | 5-Acetamido derivative (90%) | |
| Benzoyl chloride | Et₃N, THF, rt | 5-Benzamido derivative (88%) |
Heterocyclization
The amine participates in cyclocondensation with carbonyl compounds (e.g., aldehydes) to form fused heterocycles, such as imidazothiazolopyrimidines .
Scientific Research Applications
Antiviral Applications
The thiazolo[4,5-d]pyrimidine scaffold, including 2,7-Dichlorothiazolo[4,5-d]pyrimidin-5-amine, has been identified as a potent inhibitor of reverse transcriptase in HIV. Research indicates that compounds with this scaffold exhibit significant antiviral activity against various strains of HIV, including resistant strains.
Case Study: HIV Inhibition
In a study assessing the efficacy of thiazolo[4,5-d]pyrimidines against HIV-1 strains, this compound demonstrated an EC50 value in the nanomolar range against the wild-type strain and improved resistance profiles against mutant strains. The structure-activity relationship (SAR) indicated that specific substitutions at the 2 and 7 positions enhance antiviral potency significantly .
Antibacterial Activity
The antibacterial potential of thiazolo[4,5-d]pyrimidine derivatives has been extensively studied. This compound has shown promising activity against Gram-positive and Gram-negative bacteria.
Data Table: Antibacterial Efficacy
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 µg/mL |
| Bacillus subtilis | 4 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL |
In a comparative study, this compound exhibited superior activity against Bacillus subtilis and Pseudomonas aeruginosa compared to standard antibiotics like streptomycin .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of thiazolo[4,5-d]pyrimidine derivatives. The compound has been evaluated for its ability to inhibit tumor growth in various cancer models.
Case Study: Anticancer Activity
In vivo studies using murine models of breast cancer demonstrated that treatment with this compound resulted in a significant reduction in tumor size by approximately 40% compared to control groups. Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the downregulation of anti-apoptotic proteins .
Mechanism of Action
The mechanism of action of 2,7-Dichlorothiazolo[4,5-d]pyrimidin-5-amine involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes and receptors, inhibiting their activity and leading to its observed biological effects . For example, it has been shown to inhibit acetyl-CoA carboxylase and VEGF receptors, contributing to its antitumor activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogs
Structural and Electronic Differences
Core Heterocycle :
- Thiazolo[4,5-d]pyrimidine (target compound) contains a sulfur atom in the thiazole ring, enhancing electron-withdrawing effects compared to oxazolo (oxygen) or triazolo (three nitrogen atoms) analogs. This influences binding to hydrophobic enzyme pockets .
- Triazolo[4,5-d]pyrimidines (e.g., ) exhibit distinct hydrogen-bonding capabilities due to additional nitrogen atoms, which may explain their potency as myeloperoxidase inhibitors .
- Substituent Effects: Chlorine vs. The trifluoromethyl group () offers stronger electron-withdrawing effects and metabolic stability . Stereochemistry: The (S)-configured thioether substituent in highlights the role of chirality in target engagement, a factor absent in the symmetric dichloro compound .
Biological Activity
2,7-Dichlorothiazolo[4,5-d]pyrimidin-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps often include the formation of the thiazolo-pyrimidine core through cyclization reactions involving appropriate precursors such as 4-amino-5-bromo-2-chloro-6-methylpyrimidine and carbon disulfide in the presence of strong bases like KOH.
Antiviral Activity
Research has shown that thiazolo[4,5-d]pyrimidine derivatives exhibit potent antiviral properties, particularly against HIV. For instance, compounds with modifications on the thiazolo core demonstrated improved activity against mutant strains of HIV-1. Specifically, derivatives with EC50 values in the single-nanomolar range were reported, indicating strong inhibitory effects on viral replication compared to established drugs like Etravirine .
Antibacterial Activity
This compound has also been evaluated for antibacterial properties. Studies revealed that certain derivatives showed significant activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. Some compounds outperformed traditional antibiotics like streptomycin .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by its structural modifications. The presence of electron-withdrawing groups at specific positions on the thiazolo and pyrimidine rings enhances potency against various biological targets. For example:
- Positioning of Chlorine Atoms : The introduction of chlorine atoms at positions 2 and 7 was found to be crucial for maintaining high antiviral activity.
- Amino Substituents : Variations in amino substituents also affected binding affinity and selectivity towards specific receptors .
Case Studies
- Antiviral Potency : In a study evaluating various thiazolo derivatives against HIV, this compound exhibited an EC50 value significantly lower than that of standard treatments. This suggests its potential as a lead compound for further development in HIV therapy .
- Antibacterial Efficacy : A series of synthesized thiazolo[4,5-d]pyrimidine derivatives were tested against multiple bacterial strains. The results indicated that several compounds had minimum inhibitory concentrations (MICs) lower than those of existing antibiotics, highlighting their potential as new antibacterial agents .
Research Findings Summary
Q & A
Q. What are the standard synthetic routes for preparing 2,7-Dichlorothiazolo[4,5-d]pyrimidin-5-amine?
The compound is typically synthesized via cyclization reactions starting from substituted pyrimidine intermediates. For example, 4,6-dichloro-5-aminopyrimidine reacts with isothiocyanates under controlled conditions to form the thiazolo[4,5-d]pyrimidine core . Key steps include nucleophilic displacement of chlorine atoms and cyclization in solvents like DMF or ethanol, often catalyzed by bases such as triethylamine. Structural confirmation is achieved via IR (to track thiol or amino group vibrations) and NMR (to resolve aromatic and heterocyclic protons) .
Q. How is the structural characterization of this compound performed?
Characterization involves:
- IR spectroscopy : Identifies functional groups (e.g., NH stretches at ~3200–3400 cm⁻¹, C-Cl vibrations at ~600–800 cm⁻¹).
- NMR spectroscopy : ¹H-NMR resolves protons on the pyrimidine and thiazole rings, while ¹³C-NMR confirms carbon environments.
- X-ray crystallography : Provides definitive proof of molecular geometry and substituent positions, critical for validating synthetic accuracy .
Q. What in vitro assays are used to evaluate its anticancer potential?
Anticancer activity is assessed using cell viability assays (e.g., MTT) across diverse cancer cell lines, such as NSCLC, colon cancer, and ovarian cancer. For example, derivatives of thiazolo[4,5-d]pyrimidine showed growth inhibition rates up to 91.21% in specific cell lines, with IC₅₀ values calculated to compare potency .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across cell lines?
Discrepancies in efficacy (e.g., higher sensitivity in ovarian cancer vs. renal cancer) may arise from differences in cellular uptake, metabolic stability, or target expression. Strategies include:
- Mechanistic profiling : Evaluate compound binding to targets (e.g., kinases) via enzymatic assays or cellular thermal shift assays (CETSA).
- Pharmacokinetic studies : Measure intracellular concentration differences using LC-MS/MS.
- Transcriptomic analysis : Correlate activity with gene expression profiles of resistant/sensitive cell lines .
Q. What strategies optimize synthesis yield while minimizing byproducts?
Yield optimization involves:
- Reagent stoichiometry : Adjust molar ratios of intermediates (e.g., 4,6-dichloro-5-aminopyrimidine to isothiocyanate).
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Catalyst screening : Test bases like K₂CO₃ or Et₃N to reduce side reactions.
- Temperature control : Reflux conditions (~100°C) improve cyclization efficiency .
Q. How are structure-activity relationships (SAR) analyzed for this compound?
SAR studies involve synthesizing analogs with substituent variations (e.g., chloro, methyl, morpholino) and testing their bioactivity. For instance:
- Electron-withdrawing groups (e.g., Cl) at the 2- and 7-positions enhance metabolic stability.
- Hydrophobic substituents (e.g., aryl groups) improve membrane permeability. Data are analyzed using regression models to quantify contributions of substituents to activity .
Methodological Notes
- Contradiction Analysis : Cross-validate conflicting bioactivity data using orthogonal assays (e.g., apoptosis markers vs. proliferation assays) .
- Synthetic Optimization : Use design of experiments (DoE) to systematically vary reaction parameters and identify optimal conditions .
- Target Identification : Employ affinity chromatography or CRISPR screening to elucidate molecular targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
